molecular formula C18H20O3 B14528163 4-Methoxyphenyl 4-(butan-2-yl)benzoate CAS No. 62716-95-4

4-Methoxyphenyl 4-(butan-2-yl)benzoate

Cat. No.: B14528163
CAS No.: 62716-95-4
M. Wt: 284.3 g/mol
InChI Key: NDWCMCPOOPHFPA-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-(butan-2-yl)benzoate is an ester derivative featuring a 4-methoxyphenyl group linked via an ester bond to a benzoic acid moiety substituted with a branched butan-2-yl (sec-butyl) chain at the para position.

Properties

CAS No.

62716-95-4

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(4-methoxyphenyl) 4-butan-2-ylbenzoate

InChI

InChI=1S/C18H20O3/c1-4-13(2)14-5-7-15(8-6-14)18(19)21-17-11-9-16(20-3)10-12-17/h5-13H,4H2,1-3H3

InChI Key

NDWCMCPOOPHFPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-(butan-2-yl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-methoxyphenol with 4-(butan-2-yl)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic rings.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl 4-(butan-2-yl)benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-Methoxyphenyl 4-(butan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-(butan-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and ester functionality play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites on the receptor .

Comparison with Similar Compounds

Linear vs. Branched Alkyl Chains

  • LCE-1 : (4-Methoxyphenyl 4-[hexyloxy]benzoate)siloxane copolymer (linear hexyloxy chain) exhibits liquid crystalline behavior due to its flexible linear alkyl chain, which promotes ordered mesophases. The longer hexyloxy group enhances hydrophobicity compared to the shorter butan-2-yl group in the target compound .
  • LCE-2: (4-Methoxyphenyl 4-[butoxy]benzoate)siloxane polymer (linear butoxy chain) has reduced chain length versus LCE-1, likely lowering its melting point and mesophase stability. The branched butan-2-yl group in the target compound may further reduce crystallinity, enhancing solubility in nonpolar solvents .

Functionalized Alkyl Chains

  • 4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate (): The epoxide (oxirane) group introduces reactivity for polymerization or crosslinking, unlike the inert butan-2-yl group. This makes the compound in suitable for epoxy-based materials, whereas the target compound may serve as a stabilizer or plasticizer .
  • The target compound’s lack of polar groups limits such uses but improves compatibility with hydrophobic matrices .

Aromatic Substitution Patterns

Methoxy Position and Electronic Effects

  • The target compound’s symmetric 4-methoxy substitution may instead favor π-π stacking in liquid crystals .
  • [3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate (): The fused chromene ring and dual methoxy groups confer rigidity and optical activity, suggesting applications in dyes or sensors. The target compound’s simpler structure lacks such complexity but offers easier synthesis .

Functional Group Reactivity

Ester vs. Ketone Derivatives

  • 4-(4-Methoxyphenyl)butan-2-one (): The ketone group is prone to nucleophilic addition (e.g., Grignard reactions), whereas the ester in the target compound undergoes hydrolysis under acidic/basic conditions. This distinction guides their roles as intermediates in organic synthesis .
  • Ethyl 4-(2-(p-tolyl)-4-((triisopropylsilyl)oxy)butanoyl)benzoate (): The silyl-protected hydroxyl and aromatic tolyl group enhance steric hindrance and electronic effects, making it a specialized intermediate. The target compound’s simpler structure lacks such protective groups, favoring bulk applications .

Polymerization Potential

  • Reactive Monomer 3 (): 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate contains an acryloyloxy group for radical polymerization. The target compound’s absence of polymerizable groups limits its use in reactive systems but makes it suitable as a non-reactive additive in coatings or adhesives .

Data Table: Key Structural and Inferred Properties

Compound Name Substituent Structure Functional Groups Key Inferred Properties Applications
4-Methoxyphenyl 4-(butan-2-yl)benzoate Branched sec-butyl Ester, Methoxy Hydrophobic, low crystallinity Plasticizers, LC matrices
LCE-1 () Linear hexyloxy Ester, Methoxy, Siloxane Thermostable, liquid crystalline Liquid crystal polymers
4-Methoxyphenyl 4-[4-(2-oxiranyl)butoxy]benzoate () Epoxide-functionalized butoxy Ester, Epoxide Reactive, polymerizable Epoxy resins, crosslinkers
4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate () Hydroxy-terminated hexyloxy Ester, Hydroxyl Polar, hydrogen-bonding Drug delivery, surfactants
Methyl 4-(4-oxobutan-2-yl)benzoate () Ketone-substituted alkyl Ester, Ketone Nucleophilic reactivity Synthetic intermediates

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s branched alkyl chain can be modified to tune solubility and thermal behavior, as seen in siloxane copolymers () and epoxide derivatives () .
  • Biological Relevance : Hydroxy-terminated analogs () demonstrate the impact of polar groups on bioactivity, though the target compound’s hydrophobicity may limit this unless derivatized .

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